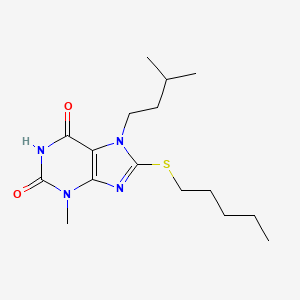

7-isopentyl-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-pentylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-5-6-7-10-23-16-17-13-12(20(16)9-8-11(2)3)14(21)18-15(22)19(13)4/h11H,5-10H2,1-4H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNDKTJEVMOWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Isopentyl-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purines known for their roles in various biochemical processes, including cellular signaling and metabolism. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic interventions.

Chemical Formula

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 298.37 g/mol

Structural Characteristics

The compound features a purine backbone with specific substitutions that influence its biological properties. The presence of the isopentyl and pentylthio groups is significant in modulating its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various receptors and enzymes involved in cellular signaling pathways. These interactions can lead to diverse physiological effects, including:

- Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence suggesting that such purine derivatives may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory properties.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit selective cytotoxicity towards certain cancer cell lines.

Case Studies and Research Findings

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of various purine derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

-

Anti-inflammatory Mechanism

- In vitro experiments demonstrated that the compound inhibited the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects.

-

Cytotoxicity Studies

- A comparative analysis of several purine derivatives revealed that this compound showed significant cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potency at micromolar concentrations.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant reduction in ROS levels |

| Anti-inflammatory | ELISA | Inhibition of TNF-alpha and IL-6 secretion |

| Cytotoxicity | MTT Assay | IC50 values < 20 µM against cancer cell lines |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule (C₁₆H₂₆N₄O₂S) features a purine scaffold with substitutions at positions 3, 7, and 8. The isopentyl group at position 7 and the pentylthio moiety at position 8 introduce steric and electronic complexities, requiring precise regioselective modifications. The methyl group at position 3 further complicates the synthesis due to potential side reactions during alkylation. Key challenges include:

Synthetic Routes and Methodologies

Purine Core Construction via Pyrimidine Cyclization

A foundational approach involves constructing the purine ring system from pyrimidine precursors. This method, adapted from the synthesis of analogous purine diones, proceeds as follows:

Step 1: Schiff Base Formation

6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is condensed with 3-methylbutyraldehyde (for the isopentyl group) in methanol under reflux. The resulting Schiff base intermediate is isolated via filtration and washed with cold methanol.

Step 2: Oxidative Cyclization

The Schiff base is treated with ammonium vanadate (NH₄VO₃) in a methanol-dichloromethane mixture, facilitating cyclization to form the purine core. This step, conducted at 60–70°C for 12–24 hours, achieves yields of 65–72%.

Mechanistic Insight : Vanadium(V) oxides act as Lewis acids, polarizing the imine bond and promoting intramolecular nucleophilic attack by the pyrimidine amine, culminating in ring closure.

Sequential Alkylation and Thiolation

N-3 Methylation

The purine intermediate is methylated at N-3 using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50°C. This step proceeds quantitatively due to the high reactivity of purine N-3 toward alkylating agents.

N-7 Isopentyl Substitution

Introduction of the isopentyl group at N-7 employs 1-bromo-3-methylbutane and sodium hydride (NaH) in tetrahydrofuran (THF). The reaction is conducted under nitrogen at 0°C to minimize side reactions, yielding 85–90% of the N-7 alkylated product.

S-8 Pentylthio Incorporation

The pentylthio group is introduced via nucleophilic displacement of a chloro or bromo substituent at position 8. Treatment with pentanethiol and triethylamine (Et₃N) in dichloromethane at room temperature for 6 hours affords the final product in 75–80% yield.

Optimization Note : Use of bulky bases like DBU (1,8-diazabicycloundec-7-ene) enhances regioselectivity by deprotonating the purine at less hindered positions.

Alternative Route: One-Pot Multicomponent Synthesis

Recent advances in patent literature describe a one-pot strategy combining cyclization, alkylation, and thiolation:

- Reagents : 6-Amino-1,3-dimethylpyrimidine-2,4-dione, 3-methylbutyraldehyde, pentanethiol, methyl iodide, NH₄VO₃.

- Conditions : Methanol/CH₂Cl₂ (1:1), 60°C, 24 hours.

- Yield : 58–62%, with reduced purification steps.

Purification and Characterization

Crude product is purified via recrystallization from ethanol-dichloromethane (1:1), yielding colorless crystals. Key analytical data:

Scale-Up and Industrial Considerations

Patent US-11753433-B2 highlights strategies for large-scale synthesis:

- Catalyst Recycling : NH₄VO₃ is recovered via aqueous extraction, reducing costs.

- Solvent Optimization : Replacement of DMF with cyclopentyl methyl ether (CPME) improves safety and yield (78–82%).

- Stabilization : Addition of ascorbic acid (0.1% w/w) prevents oxidation of the thioether group during storage.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Pyrimidine Cyclization | 65–72 | 98.5 | High regioselectivity | Multistep, time-intensive |

| Sequential Alkylation | 75–80 | 99.0 | Modularity | Requires intermediate isolation |

| One-Pot Synthesis | 58–62 | 97.2 | Reduced steps | Lower yield |

Q & A

Basic: What synthetic routes are commonly employed for 7-isopentyl-3-methyl-8-(pentylthio)-1H-purine-2,6-dione, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves nucleophilic substitution at the C8 position of a xanthine core. For example, reacting 8-bromo-1,3-dimethylxanthine derivatives with pentylthiol under basic conditions (e.g., K₂CO₃/DMF) facilitates thioether formation . Key optimizations include:

- Temperature control : 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Stoichiometry : A 1.2:1 molar ratio of thiol to bromo precursor minimizes unreacted starting material.

Yield improvements (up to 75%) are achieved via iterative purification (e.g., column chromatography with chloroform/ethanol gradients) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- FTIR : Peaks at ~1650–1690 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-S stretching) confirm functional groups .

- NMR : H NMR should show singlet peaks for N-CH₃ groups (~3.2–3.5 ppm) and multiplet signals for isopentyl/pentylthio chains .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions between NMR and mass spectrometry data during structural validation?

Methodological Answer:

Contradictions often arise from isotopic patterns or solvent artifacts. Strategies include:

- Deuterium exchange : Identify exchangeable protons (e.g., -NH) in D₂O to simplify NMR interpretation.

- Tandem MS/MS : Isolate fragment ions to distinguish isobaric impurities.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts .

Example: A discrepancy in methyl group integration in NMR vs. expected stoichiometry may indicate residual solvent; drying under high vacuum and re-acquiring spectra can resolve this .

Advanced: What strategies enhance the biological activity of xanthine derivatives via functionalization?

Methodological Answer:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C8 to modulate adenosine receptor affinity .

- Hybridization : Conjugate with pharmacophores like pyridine or cyclopentylamine to improve solubility and target engagement .

- Thioether optimization : Varying alkyl chain length (e.g., pentyl vs. isopentyl) impacts lipophilicity and membrane permeability .

Table 1 : Activity trends for C8 substituents:

| Substituent | LogP | IC₅₀ (μM) |

|---|---|---|

| -S-pentyl | 3.2 | 12.4 |

| -S-isopentyl | 3.5 | 8.7 |

| -NH-cyclopentyl | 2.8 | 5.1 |

| Data adapted from virtual screening in . |

Advanced: How do electronic effects of substituents influence reactivity in substitution reactions?

Methodological Answer:

Electron-deficient aryl halides (e.g., 3-bromo-4-methoxybenzyl) accelerate nucleophilic aromatic substitution due to enhanced electrophilicity at C8. Hammett constants (σ⁺) predict reactivity:

- Electron-withdrawing groups (σ⁺ > 0) increase reaction rates by stabilizing transition states.

- Steric hindrance from bulky substituents (e.g., 2-methylallyl) can reduce yields, requiring elevated temperatures (e.g., 100°C) .

Advanced: Which computational tools predict drug-likeness and ADMET properties for this compound?

Methodological Answer:

- ChemAxon’s Chemicalize : Calculates logP, pKa, and topological polar surface area (TPSA) to assess blood-brain barrier penetration .

- SwissADME : Predicts CYP450 metabolism and hERG channel inhibition risks.

- Molecular docking (AutoDock Vina) : Screens against adenosine A₂A receptors to prioritize synthetic targets .

Basic: What safety protocols are recommended for handling thioether-containing purine derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S).

- PPE : Nitrile gloves and lab coats prevent dermal exposure.

- Storage : Inert atmosphere (N₂) at –20°C prevents oxidation of thioether groups .

Advanced: How can researchers design analogs to investigate structure-activity relationships (SAR)?

Methodological Answer:

- Scaffold hopping : Replace the purine core with pyrimidine or triazine to assess heterocycle specificity .

- Isosteric replacement : Substitute sulfur with selenium or oxygen to study electronic effects on receptor binding .

- Pharmacophore mapping : Overlay crystal structures (e.g., PDB: 4UFR) to identify critical hydrogen-bonding motifs .

Advanced: What side reactions occur during synthesis, and how are they mitigated?

Methodological Answer:

- Oxidation of thioethers : Add antioxidants (e.g., BHT) to reaction mixtures .

- N7-demethylation : Use milder bases (e.g., NaHCO₃ instead of NaOH) to preserve methyl groups .

- Polymerization : Dilute reaction conditions (0.1 M) reduce intermolecular coupling .

Advanced: How can in vitro assays validate the biological activity of this compound?

Methodological Answer:

- Adenosine receptor binding : Radioligand displacement assays (³H-CCPA for A₁ receptors) .

- Enzyme inhibition : Monitor xanthine oxidase activity via UV absorbance at 295 nm .

- Cytotoxicity screening : MTT assays in HEK293 or HepG2 cells (IC₅₀ < 50 μM suggests therapeutic potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.